Isariin B
Description
Contextualization of Cyclodepsipeptides as Natural Products
Cyclodepsipeptides (CDPs) represent a significant and diverse family of natural products, widely distributed across various biological sources, including fungi, bacteria, algae, plants, and marine organisms. frontiersin.orgnih.gov These compounds are distinguished by their hybrid peptide-ester backbone, which results from the incorporation of one or more hydroxy acids into a peptide sequence, forming at least one ester bond within the macrocyclic ring structure. frontiersin.orgnih.govmdpi.comnih.gov The biosynthesis of CDPs often proceeds via non-ribosomal peptide synthetase (NRPS) pathways, which allow for the incorporation of non-proteinogenic amino acids and other structural complexities. mdpi.comnih.gov
CDPs exhibit a broad spectrum of biological activities, making them attractive candidates for various applications in chemical biology and drug discovery. Their reported activities include antitumor, antifungal, antiviral, antimalarial, antitrypanosomal, insecticidal, anthelmintic, immunosuppressant, and anti-inflammatory properties. frontiersin.orgnih.govnih.gov The cyclic nature and frequent N-methylation of amino acid residues in CDPs contribute to their enhanced stability against enzymatic hydrolysis and improved oral bioavailability, further increasing their pharmaceutical potential. nih.gov
Overview of Isariin (B1672194) B within the Isariin Family of Cyclodepsipeptides
Isariin B is a specific cyclodepsipeptide belonging to the broader Isariin family, which, alongside the Isaridin family, constitutes a group of cyclic hexadepsipeptides. acs.orgnih.gov These compounds are predominantly isolated from entomopathogenic fungi, notably species within the genus Isaria and Beauveria felina. nih.govacs.orgnih.govresearchgate.net
The Isariin class of cyclodepsipeptides is generally characterized by the presence of a β-hydroxy acid residue and five α-amino acids within their cyclic structure. acs.org this compound itself has a molecular formula of C30H53N5O7 and a molecular weight of approximately 595.8 g/mol . lifeasible.comnih.govmedchemexpress.comcaymanchem.comtargetmol.com A closely related analogue, iso-Isariin B, is distinguished by having a branched chain in its 2-hydroxy aliphatic acid moiety, a feature less common among other isariin derivatives which typically possess straight chains. nih.govresearchgate.net For instance, iso-Isariin B has been formally named cyclo(L-alanyl-L-valyl-3-hydroxy-4-methyloctanoylglycyl-L-valyl-D-leucyl). lifeasible.comcaymanchem.com
The following table summarizes key chemical properties of this compound:
| Property | Value | Source |
| Molecular Formula | C30H53N5O7 | lifeasible.comnih.govcaymanchem.com |
| Molecular Weight | 595.8 g/mol (or 595.77 g/mol ) | lifeasible.commedchemexpress.comcaymanchem.com |
| Origin | Fungi (Isaria felina, Beauveria felina, Amphichorda guana) | lifeasible.commedchemexpress.comcaymanchem.comtargetmol.commdpi.comrsc.org |
| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, Methanol | lifeasible.comcaymanchem.com |
| Purity (Commercial) | ≥70% | lifeasible.comcaymanchem.com |
Historical Perspective on this compound Discovery and Initial Characterization
This compound's discovery dates back to 1981, when it was isolated from the fungus Isaria felina. medchemexpress.com Researchers Deffieux et al. and Baute et al. were instrumental in its initial production, isolation, and structural elucidation. medchemexpress.com Early characterization of this compound highlighted its insecticidal properties. medchemexpress.comtargetmol.com Further studies on related compounds, such as iso-Isariin B, have also confirmed insecticidal activity, demonstrating its ability to induce mortality in Sitophilus adults with an LD50 value of 10 µg/ml. caymanchem.com Beyond its insecticidal effects, this compound has also been reported to exhibit antimalarial activity. medchemexpress.com The broader Isariin class, including Isariin A, has shown inhibitory effects against the intra-erythrocytic growth of Plasmodium falciparum. acs.org More recently, this compound and its analogues, such as iso-Isariin B, have been detected in the guanophilic fungus Amphichorda guana, indicating a broader distribution among fungal species. mdpi.comrsc.orgrsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
80111-95-1 |
|---|---|
Molecular Formula |
C30H53N5O7 |
Molecular Weight |
595.8 g/mol |
IUPAC Name |
19-hexyl-6-methyl-9-(2-methylpropyl)-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C30H53N5O7/c1-9-10-11-12-13-21-15-23(36)31-16-24(37)34-25(18(4)5)29(40)33-22(14-17(2)3)28(39)32-20(8)27(38)35-26(19(6)7)30(41)42-21/h17-22,25-26H,9-16H2,1-8H3,(H,31,36)(H,32,39)(H,33,40)(H,34,37)(H,35,38) |
InChI Key |
QWBKHPNGPXORRV-KJWQPKDSSA-N |
SMILES |
CCCCCCC1CC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)C)C)CC(C)C)C(C)C |
Canonical SMILES |
CCCCCCC1CC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)C)C)CC(C)C)C(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
isariin isariin B isariin C isariin D isarolide |
Origin of Product |
United States |
Biological Origin and Ecological Significance of Isariin B
Fungal Producers of Isariin (B1672194) B and Analogues
Fungi are prolific producers of cyclodepsipeptides, with several genera and species identified as sources of Isariin B and its related analogues.
Identification of Beauveria felina as a Primary Source
Beauveria felina, an entomopathogenic fungus, has been consistently identified as a primary source of this compound. This marine-derived fungal species is known to produce various cyclodepsipeptides, including those of the destruxin, isaridin, and isariin classes researchgate.netnih.gov. This compound (specifically iso-isariin B) was isolated from Beauveria felina and demonstrated activity against the pest insect Sitophilus spp. with an LD50 value of 10 μg/mL researchgate.netacs.orgnih.govnih.gov. Other Isariin analogues, such as Isariins A, C, C2, D, E, F2, G1, G2, and isoisariin D, have also been identified in Beauveria felina mdpi.com.
Other Fungal Genera and Species Associated with Isariin-Type Cyclodepsipeptide Production
Beyond Beauveria felina, several other fungal genera are known to produce cyclodepsipeptides, including Isariin-type compounds. These include:
Isaria : The genus Isaria, particularly Isaria cretacea and Isaria felina (formerly Paecilomyces felina), is well-known for producing insecticidal cyclodepsipeptides, including various isariins and isoisariins researchgate.net.
Amphichorda : The guanophilic fungus Amphichorda guana has been found to produce Isariin A, iso-isariin B, iso-isariin D, and Isariin E, among other cyclodepsipeptides nih.govrsc.org. The genus Amphichorda itself comprises species like A. felina (formerly Beauveria felina) and A. guana rsc.org.
Other Genera : Cyclodepsipeptides in general are widely distributed across genera such as Acremonium, Alternaria, Aspergillus, Fusarium, Metarhizium, Penicillium, and Rosellina mdpi.comnih.govsemanticscholar.org. While not all specifically produce this compound, these genera contribute to the broad diversity of fungal cyclodepsipeptides. For example, Fusarium species are significant producers of cyclodepsipeptides, including beauvericin (B1667859) and other analogues frontiersin.orgnih.gov.
The diversity of fungal producers highlights the widespread ecological significance of these compounds.
Isolation and Cultivation Methodologies for this compound-Producing Strains
The isolation and cultivation of this compound-producing fungal strains typically involve standard mycological techniques adapted for secondary metabolite production. For marine-derived fungi like Beauveria felina, isolation from marine substrates such as bryozoans has been reported nih.gov.
Common methodologies include:
Sample Collection : Fungi can be isolated from various environmental samples such as soil, plant tissues (e.g., roots), or marine organisms nih.govscielo.org.cojournalmrji.com.
Serial Dilution and Plating : Soil samples, for instance, can be subjected to serial dilutions and plated onto selective agar (B569324) media, such as potato dextrose agar (PDA), often supplemented with antibiotics to inhibit bacterial growth scielo.org.cojournalmrji.com.
Pure Culture Isolation : Fungal growth is observed, and pure cultures are obtained by subculturing individual colonies or using single-spore or hyphal tip isolation techniques scielo.org.conpdn.org. This ensures that a single fungal species is isolated for further study.
Cultivation for Metabolite Production : Once pure, the strains are cultivated in appropriate liquid or solid media to induce the production of secondary metabolites like this compound nih.govtargetmol.com. The specific culture conditions (e.g., media composition, temperature, aeration) can significantly influence metabolite yield. For instance, some studies involve culturing under still or shaking conditions scielo.br.
Biosynthetic Pathways of this compound
The biosynthesis of complex natural products like this compound involves intricate enzymatic machinery, primarily nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs).
Elucidation of Nonribosomal Peptide Synthetase (NRPS) Involvement in Amino Acid Assembly
This compound, being a cyclodepsipeptide, is synthesized via a nonribosomal pathway, which is distinct from ribosomal protein synthesis. Nonribosomal peptide synthetases (NRPSs) are large, multi-modular enzyme complexes responsible for assembling amino acid monomers into peptide chains univ-lille.frfrontiersin.org. Each module in an NRPS enzyme typically contains specific catalytic domains, including:
Adenylation (A) domain : Activates the specific amino acid substrate and links it to the peptidyl-carrier protein (PCP) domain frontiersin.org.
Peptidyl-carrier protein (PCP) domain : Carries the growing peptide chain frontiersin.org.
Condensation (C) domain : Catalyzes the formation of peptide bonds between amino acids frontiersin.org.
The modular nature of NRPS enzymes allows for the incorporation of a wide range of proteinogenic and nonproteinogenic amino acids, as well as modifications such as epimerization (converting L-amino acids to D-amino acids) frontiersin.org. For this compound, the amino acid residues are assembled by these NRPS modules. Genomic and biochemical studies confirm the involvement of NRPSs in the production of cyclodepsipeptides by fungi like Beauveria felina nih.gov.
Role of Polyketide Synthase (PKS) in the Formation of Hydroxy Acid Moieties
Cyclodepsipeptides like this compound contain both amino acid and hydroxy acid units. While NRPSs handle the amino acid assembly, polyketide synthases (PKSs) are typically involved in the biosynthesis of the hydroxy acid moieties semanticscholar.org. PKSs are multienzyme complexes that catalyze the stepwise condensation of starter and extender units (e.g., acetyl-CoA and malonyl-CoA) to form polyketide chains wikipedia.orggoogle.com. These chains are then often modified by various domains within the PKS or by tailoring enzymes, leading to the formation of the specific hydroxy acid components found in cyclodepsipeptides wikipedia.orgnih.gov.
The integration of NRPS and PKS pathways is common in the biosynthesis of hybrid natural products, where the NRPS machinery assembles the peptide backbone, and the PKS machinery provides the fatty acid or hydroxy acid components that are then incorporated into the cyclic structure, often via an ester linkage semanticscholar.org. This collaborative biosynthetic process contributes to the structural diversity observed in this compound and other cyclodepsipeptides.
Identification and Characterization of Biosynthetic Gene Clusters for Isariin-Type Compounds
The biosynthesis of isariin-type compounds, including this compound, is orchestrated by complex enzymatic machinery, primarily nonribosomal peptide synthetases (NRPSs). Genomic sequencing of fungal strains, such as Beauveria felina SX-6-22, has led to the identification of distinct biosynthetic gene clusters (BGCs) responsible for the production of these cyclodepsipeptides. fishersci.noguidetopharmacology.org
In B. felina SX-6-22, three specific gene clusters, namely detx, isd, and isr, have been identified. These clusters are responsible for the biosynthesis of destruxins, isaridins, and isariins, respectively. fishersci.noguidetopharmacology.org The presence of these dedicated gene clusters highlights the modular nature of NRPS enzymes, which function in an assembly-line fashion to incorporate various building blocks into the final cyclodepsipeptide structure. nih.gov
Comparative Analysis of Biosynthetic Relationships Among Isariin and Related Cyclodepsipeptides
Comparative analyses of the detx, isd, and isr gene clusters have provided significant insights into the biosynthetic relationships among destruxins, isaridins, and isariins. fishersci.noguidetopharmacology.org These studies clarify how structural variations observed across these cyclodepsipeptide families arise from differences in the enzymatic modules encoded within their respective gene clusters.
For instance, while all three families form a 19-membered macrocycle, the specific nonproteinogenic amino acids and hydroxy acids incorporated can vary, leading to distinct biological activities. nih.govfishersci.no The elucidation of these biosynthetic pathways facilitates a deeper understanding of the evolutionary diversification of these natural products and opens avenues for potential bioengineering to produce novel compounds. nih.gov
Enzymology of Key Biosynthetic Steps, Including Nonproteinogenic Building Block Formation
The biosynthesis of cyclodepsipeptides like this compound involves large modular NRPS enzymes. nih.gov These enzymes are capable of incorporating both proteinogenic and nonproteinogenic amino acids, as well as α-hydroxy acids, without the need for ribosomes, mRNAs, or tRNAs. nih.gov
A key aspect of the biosynthesis of isariin-type compounds is the formation of their unusual nonproteinogenic building blocks. For example, the entire biosynthesis of (3S)-methyl-L-proline, a nonproteinogenic amino acid found in destruxins, isaridins, and many other natural products, has been characterized. fishersci.noguidetopharmacology.org The genes encoding these specialized building blocks are often found adjacent to the NRPS assembly line genes, allowing for coordinated regulation of their production. nih.gov
Common nonproteinogenic building blocks found in this class of cyclodepsipeptides include β-alanine, (3S)-methyl-L-proline, and various α-hydroxy acids such as α-D-hydroxyisocaproic acid (HIC). nih.gov this compound, specifically, has been reported to contain glycine (B1666218), L-alanine, L-valine, D-leucine, and D-β-hydroxydodecanoic acid upon acid hydrolysis. epa.gov
Ecological Relevance of this compound in Fungal-Host Interactions
This compound and related cyclodepsipeptides play significant roles in the ecological interactions between fungi and their hosts. As secondary metabolites produced by entomopathogenic fungi, these compounds act as virulence factors, modulating the interactions between the fungus and its insect host. fishersci.se
For example, iso-isariin B, a compound structurally related to this compound and also isolated from Beauveria felina, has demonstrated significant insecticidal activity against the pest insect Sitophilus spp. with an LD50 value of 10 μg/mL. fishersci.senih.govfishersci.pt This potent activity suggests that isariin-type compounds contribute to the pathogenicity of B. felina against insects. fishersci.se
Fungi, including those producing isariins, are integral to ecosystems, forming diverse associations with other organisms, including plants, animals, and microorganisms. thegoodscentscompany.com These interactions can range from mutualistic to parasitic, with pathogenic fungi causing diseases in their hosts. thegoodscentscompany.comfishersci.ca The production of bioactive secondary metabolites like this compound is a key mechanism through which these fungi influence their environment and interact with host organisms, impacting nutrient cycling, biodiversity, and ecosystem stability. thegoodscentscompany.comfishersci.ca
Molecular Architecture and Stereochemical Characterization of Isariin B
Primary Structure Elucidation
The primary structure of Isariin (B1672194) B, a cyclodepsipeptide, is determined by identifying its component amino and hydroxy acids and establishing the sequence of their linkages.
Determination of Amino Acid and Hydroxy Acid Composition
Upon acid hydrolysis, Isariin B yields a specific set of amino acids and a single hydroxy acid. Quantitative analysis has revealed the presence of four distinct amino acids: glycine (B1666218), L-alanine, L-valine, and D-leucine nih.govfishersci.caepa.gov. These amino acids are present in a precise molar ratio of 1:1:2:1, respectively nih.govfishersci.caepa.gov. The hydroxy acid component has been identified as D-β-hydroxydodecanoic acid nih.govfishersci.caepa.gov.
Table 1: Amino Acid and Hydroxy Acid Composition of this compound
| Component | Type | Stereochemistry | Molar Ratio |
| Glycine | Amino Acid | - | 1 |
| Alanine | Amino Acid | L- | 1 |
| Valine | Amino Acid | L- | 2 |
| Leucine | Amino Acid | D- | 1 |
| β-hydroxydodecanoic acid | Hydroxy Acid | D- | 1 |
Establishing Peptide and Ester Linkage Sequences within the Macrocycle
This compound is characterized as a cyclodepsipeptide, meaning its cyclic structure is formed by a pentapeptide chain cyclized through a beta-hydroxyacid mpg.de. The constituent units are interconnected through a combination of peptide bonds and a crucial ester linkage nih.govfishersci.ca. Specifically, the ester linkage forms between the hydroxyl group of the β-hydroxydodecanoic acid and the carboxyl group of the C-terminal amino acid nih.govfishersci.ca. For the general class of isariins, a partial sequence involving valine → β-hydroxydodecanoic acid → glycine has been established, with partial hydrolysis studies further indicating a direct linkage between glycine and β-hydroxydodecanoic acid nih.govnih.govfishersci.ca. The molecular formula of this compound has been determined as CHNO, with a molecular weight of 595.77 g/mol epa.gov.
Advanced Spectroscopic Methodologies for Structural Assignment
Sophisticated spectroscopic techniques are indispensable for the comprehensive structural and stereochemical assignment of complex natural products like this compound.
Mass Spectrometry (MS) and MS/MS Fragmentation Analysis for Sequence and Structural Information
Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are powerful tools for determining the molecular weight, elemental composition, and fragmentation patterns that provide critical sequence and structural information for this compound mpg.dethegoodscentscompany.com. Accurate mass measurements, for instance, have yielded an [M+H] ion at m/z 596.4025 for this compound, which is consistent with the calculated molecular formula CHNO for the protonated molecule (corresponding to a neutral molecular formula of CHNO) fishersci.at.
MS/MS fragmentation analysis involves the collision-induced dissociation of selected precursor ions, generating characteristic fragment ions that reveal the sequence of the peptide and depsipeptide linkages thegoodscentscompany.comnih.gov. For isariins, the fragmentation patterns of [M+H] ions exhibit clear diagnostic fragment ions mpg.demetabolomicsworkbench.org. Studies on the fragmentation behavior of isariins have shown that during multi-stage tandem mass spectrometry (MS) processes, both protonated and metal-cationized isariins produce product ions belonging to the 'b-ion' series, indicating an initial backbone cleavage specifically at the β-ester bond nih.gov. This specific fragmentation pathway provides valuable insights into the location and nature of the ester linkage within the cyclic structure nih.gov.
Chiroptical Methods for Absolute Configuration Determination (e.g., Circular Dichroism)
Chiroptical methods, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of chiral centers within this compound uni.luiarc.fr. CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules, providing information about their stereochemistry uni.luiarc.fr. VCD, a more advanced technique, analyzes vibrational transitions and can determine absolute configurations in solution, even for molecules lacking a UV chromophore uni.lunih.gov.
The determination of absolute configuration typically involves comparing experimental CD or VCD spectra with computationally simulated spectra of known stereoisomers nih.govnih.govwikipedia.org. While VCD is an excellent technique for small to medium-sized molecules with multiple chiral centers, the conformational flexibility of larger cyclic peptides like this compound can complicate unambiguous assignment, sometimes requiring complementary techniques nih.govnih.gov. The precise assignment of the absolute configuration of each chiral amino acid (L-alanine, L-valine, D-leucine) and the D-β-hydroxydodecanoic acid is critical for a complete understanding of this compound's three-dimensional structure and its biological activity.
X-ray Crystallography for Conformation and Stereochemistry of this compound and Related Analogues
While direct X-ray crystal structure determination for this compound itself is not widely reported in the current literature, X-ray crystallography has been a crucial technique for elucidating the conformation and absolute stereochemistry of other cyclodepsipeptides within the broader Isariin class and related families researchgate.netuni.luchem960.comnih.gov. For instance, the X-ray structure of isaridin E, a related cyclodepsipeptide, has been successfully obtained, providing insights into its intramolecular hydrogen bonds and conformational features nih.goviastate.edu. Similarly, single-crystal X-ray diffraction has been used to determine the structure and absolute configuration of iso-isariin D, another member of the isariin class nih.gov.
These crystallographic studies on analogues are vital as they provide unambiguous structural data that can inform the understanding of the entire class of compounds. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy (including HMBC and ROESY correlations) and Marfey's reagent analysis, have been extensively used to determine the planar structure and relative stereochemistry of this compound and related compounds researchgate.netgoogle.com. For this compound (referred to as compound 7 in one study), the relative stereochemistry of the β-Me-Pro residue was proposed as Ca(S), Cb(S), and the absolute stereochemistry of N-Me-Val and Phe residues was established as S through derivatization with Marfey's reagent followed by HPLC analysis researchgate.net. Such detailed analyses are essential for understanding the three-dimensional arrangement and chiral centers within these complex molecules.
Structural Homologies and Variations within the Isariin Class of Cyclodepsipeptides
The Isariin class of cyclodepsipeptides are nonribosomal peptides characterized by a 19-membered ring structure, typically composed of five amino acid residues and one α- or β-hydroxy acid residue uni.luresearchgate.net. These compounds are structurally related to other fungal cyclodepsipeptides like destruxins (DTXs) and isaridins (ISDs), but they distinguish themselves by their specific amino acid building blocks and the nature of their β-hydroxy acid residue, which often features varying alkyl side chain lengths uni.lu.
A notable structural variation within the Isariin class concerns the hydroxy acid moiety. Most reported cyclodepsipeptides in the isariin class possess a 2-hydroxy aliphatic acid residue with a straight chain nih.govresearchgate.net. However, this compound (or iso-isariin B, with the formula C₃₀H₅₃N₅O₇) stands out by incorporating a branched-chain hydroxy acid, specifically a 3-hydroxy-4-methyloctanoyl group lifeasible.comcaymanchem.comnih.govresearchgate.net. This branched chain differentiates it from other members, such as Isariin A, which contains D-β-hydroxydodecanoic acid (a straight-chain hydroxy acid) and has a different molecular formula (C₃₃H₅₉N₅O₇) researchgate.netnih.govcdnsciencepub.com.
The existence of various Isariin derivatives, including Isariin A, B, C, D, F1, F2, G1, and G2, highlights the structural diversity within this class, often differing in their amino acid sequences, the length and branching of their fatty acid chains, and their specific stereochemical configurations researchgate.netnih.govcdnsciencepub.cominvivochem.cn. This diversity allows for a range of biological activities and reflects the complex biosynthetic pathways employed by the producing fungi.
Compound Names and PubChem CIDs
Chemical Synthesis and Derivatization Strategies for Isariin B
Chemoenzymatic and Biotransformation Approaches for Isariin (B1672194) B Production and Modification
Isariin B, a prominent cyclodepsipeptide, is a natural product primarily recognized for its isolation from various fungal species. The production and potential modification of this complex molecule often leverage sophisticated biological and chemoenzymatic strategies, reflecting the intricate biosynthetic pathways involved in its formation.
Natural Production and Biosynthesis
This compound is predominantly isolated from entomopathogenic fungi, with Isaria felina being a well-documented producer nih.gov. Historically, this fungus has also been classified under the genera Beauveria and Amphichorda, with Beauveria felina and Amphichorda felina also reported as sources of this compound and its analogs. The biosynthesis of cyclodepsipeptides, including this compound, is typically mediated by non-ribosomal peptide synthetases (NRPS), often in conjunction with polyketide synthase (PKS) or fatty acid (FA) synthase enzyme systems. These enzymatic assembly lines are responsible for the precise incorporation of amino acids and hydroxy acids, followed by cyclization to form the characteristic depsipeptide ring structure.
Studies have reported the efficient production of this compound and its isomers through fermentation processes. For instance, a method for the efficient preparation of iso-isariin B, a structural isomer of this compound, has demonstrated yields exceeding 14% after fermentation. This highlights the significant capacity of these microbial systems for producing such complex natural products. Marine-derived strains of Beauveria felina, isolated from organisms like the seaweed Caulerpa sp., have also been identified as producers of this compound, indicating the diverse ecological niches where these biosynthetic capabilities exist.
Biotransformation Approaches
Biotransformation, utilizing whole-cell biocatalysts or isolated enzymes, offers a powerful and often more selective alternative to traditional chemical synthesis for modifying natural products. While specific detailed research on the direct biotransformation of this compound into novel derivatives is less extensively documented in the available literature, the broader capabilities of the producing fungal genera provide insights into potential modification strategies.
The genus Isaria, for example, particularly Isaria fumosorosea, has demonstrated a notable ability to biotransform various natural products, such as phenolic compounds and flavonoids, into their glycosylated forms. Glycosylation, the enzymatic attachment of sugar moieties, can significantly alter the solubility, stability, bioavailability, and biological activity of compounds. This suggests that similar enzymatic machinery within Isaria species could potentially be harnessed for the regioselective glycosylation or other modifications of this compound or its precursors, leading to new analogs with altered properties.
Enzymatic bioprocesses are increasingly favored for the modification of natural biopolymers due to their high specificity and selectivity, offering environmentally benign alternatives to harsh chemical methods. Such approaches could be explored for targeted functionalization of this compound, for instance, through hydroxylation, acylation, or other enzymatic reactions, provided the appropriate enzymes and reaction conditions are identified.
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis combines the precision and efficiency of enzymatic catalysis with the versatility of chemical transformations. This hybrid approach is particularly valuable for the synthesis of complex natural products, including macrocyclic peptides like this compound, where traditional total synthesis can be challenging.
In the context of macrocyclic nonribosomal peptides and polyketides, thioesterase (TE) domains play a crucial role in the late-stage macrocyclization step of their biosynthesis. These enzymes facilitate the formation of the cyclic structure, often by catalyzing the formation of ester or amide bonds. While direct chemoenzymatic total synthesis of this compound has not been widely reported, the principles of chemoenzymatic synthesis could be applied. For example, a linear peptide precursor of this compound could be synthesized chemically, followed by an enzyme-catalyzed cyclization step using a suitable thioesterase or a similar macrocyclizing enzyme. This strategy could enable the production of this compound or its analogs with specific modifications that are difficult to achieve through purely chemical means, offering control over stereochemistry and regioselectivity.
The integration of biocatalysis with process chemistry is a rapidly evolving field, promising more efficient and cost-effective manufacturing routes for complex molecules. Advances in protein engineering and enzyme optimization continue to expand the scope of chemoenzymatic synthesis, paving the way for sustainable production and diversification of natural products like this compound.
Table 1: Overview of this compound Production and Related Biotransformation Potential
| Source Organism / System | Approach Type | Key Findings / Notes | Reference |
| Isaria felina | Natural Production | Primary producer of this compound. | nih.gov |
| Beauveria felina / Amphichorda felina | Natural Production | Also identified as producers of this compound and iso-isariin B. | |
| Marine-derived Beauveria felina (from Caulerpa sp.) | Natural Production | Isolation of this compound from marine fungal cultures. | |
| Fungal Fermentation (for iso-isariin B) | Production Optimization | Achieved yields exceeding 14% for iso-isariin B. | |
| Isaria fumosorosea | General Biotransformation Potential | Demonstrated ability to glycosylate various natural products; potential for modifying this compound precursors or analogs. | |
| Non-ribosomal Peptide Synthetases (NRPS), Polyketide Synthases (PKS), Fatty Acid Synthases (FA Synthase) | Biosynthetic Machinery | Key enzymatic systems involved in the natural biosynthesis of cyclodepsipeptides like this compound. | |
| Thioesterase (TE) domains | Chemoenzymatic Component | Enzymes crucial for macrocyclization in nonribosomal peptide synthesis; potential for engineered cyclization of this compound precursors. |
Molecular and Cellular Biological Studies of Isariin B
Investigations into the Biological Activities of Isariin (B1672194) B
Isariin B has been investigated for various biological activities, with primary focus on its insecticidal and antimalarial properties.
Insecticidal Activity Studies
This compound, derived from Isaria felina, has been reported to possess insecticidal activity medchemexpress.comnih.gov. However, some studies present conflicting results, with one report indicating that this compound, along with isariin itself, proved inactive against Galleria mellonella larvae nii.ac.jp.
A closely related cyclodepsipeptide, iso-Isariin B, isolated from the entomopathogenic fungus Beauveria felina (formerly Isaria felina), has shown notable insecticidal efficacy researchgate.netnih.govlifeasible.comcaymanchem.com. Iso-Isariin B demonstrated significant lethality against the pest insect Sitophilus spp. adults, with an LD50 value of 10 µg/mL researchgate.netnih.govlifeasible.comcaymanchem.com. This observation suggests that iso-Isariin B may function as a virulence factor for B. felina nih.gov.
Table 1: Insecticidal Activity of Iso-Isariin B
| Compound | Source Fungus | Target Insect | Activity Type | LD50 Value | Reference |
| Iso-Isariin B | Beauveria felina | Sitophilus spp. | Lethality | 10 µg/mL | researchgate.netnih.govlifeasible.comcaymanchem.com |
Antimalarial Activity Studies
This compound is recognized as a cyclodepsipeptide that exhibits antimalarial activity medchemexpress.commedchemexpress.eu. The broader class of cyclodepsipeptides is known to possess diverse biological activities, including antimalarial properties nih.govfrontiersin.org. While this compound has been identified with antimalarial potential, specific quantitative data, such as IC50 values against Plasmodium strains, were not detailed in the provided search results.
Exploration of Other Potential Biological Activities in In Vitro Systems
Beyond its insecticidal and antimalarial attributes, cyclodepsipeptides, as a diverse class of natural products, exhibit a broad spectrum of other biological activities nih.govfrontiersin.org. These include cytotoxic, phytotoxic, antimicrobial, antiviral, anthelmintic, antitumoral, and enzyme-inhibitory activities nih.govfrontiersin.org.
While specific in vitro studies detailing other activities solely for this compound are limited in the provided information, research on related cyclodepsipeptides offers insights into potential avenues of investigation. For instance, Isaridin E, another cyclodepsipeptide derived from Beauveria felina, has been shown to possess anti-inflammatory effects in in vitro systems researchgate.net. This compound suppressed the expression of pro-inflammatory cytokines and adhesion molecules in lipopolysaccharide (LPS)-stimulated human umbilical vein endothelial cells (HUVECs) and reduced monocyte adhesion researchgate.net.
Target Identification and Engagement Studies for this compound
Specific detailed studies on the molecular targets and engagement of this compound are not extensively reported in the provided search results. However, target identification and engagement are crucial steps in understanding the therapeutic potential and mechanism of action of any bioactive compound researchgate.netnih.gov.
General methodologies employed in drug discovery for target identification and engagement include various innovative strategies discoveryontarget.com. These encompass chemoproteomics, which can identify protein targets by detecting direct drug-target binding, and functional genomics approaches nih.govdrughunter.com. Phenotypic assays, single-cell sequencing, and spatial analysis are also utilized to identify relevant targets discoveryontarget.com. Biophysical assays, such as the cellular thermal shift assay (CETSA), are powerful techniques that can detect drug-target interactions in complex biological matrices like cell lysates and whole cells nih.gov. The application of such methods would be instrumental in elucidating the precise molecular targets of this compound.
Mechanism of Action Investigations at a Cellular Level
Detailed investigations into the cellular mechanism of action specifically for this compound are not broadly elaborated in the provided information. Understanding how a compound exerts its biological effects at a cellular level is critical for drug development.
Elucidation of Cellular Pathway Modulation by this compound
While direct data on this compound's cellular pathway modulation is not available, the study of related cyclodepsipeptides provides a framework for such investigations. For example, Isaridin E, a cyclodepsipeptide from Beauveria felina, has been shown to ameliorate vascular endothelial inflammation by downregulating the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway researchgate.net. At the molecular level, Isaridin E was found to decrease TLR4 expression, increase IκBα levels, and inhibit the LPS-induced phosphorylation and nuclear translocation of NF-κB p65 researchgate.net. This demonstrates the capacity of cyclodepsipeptides to modulate crucial cellular pathways involved in inflammatory responses. Similar in-depth cellular and molecular studies would be necessary to fully elucidate the mechanism of action of this compound.
Exploration of Receptor or Enzyme Binding Interactions
Specific and direct evidence detailing the precise receptor or enzyme binding interactions of this compound is not widely documented in the currently available research. However, as a cyclodepsipeptide, this compound belongs to a class of natural products recognized for their ability to interact with various biological targets, including enzymes and receptors, to exert their effects wikipedia.orgcymitquimica.com.
For illustrative purposes, other compounds, while structurally distinct from this compound but sometimes grouped by similar naming conventions or biological origin, have shown specific binding interactions. For example, isatin (B1672199) and its analogues have been extensively studied for their interactions with enzymes, particularly as reversible inhibitors of monoamine oxidase (MAO) enzymes nih.govnih.gov. These studies have characterized isatin's interaction with MAO-B and explored the structure-activity relationships of its analogues in MAO inhibition nih.gov. Additionally, aselacins, another group of cyclodepsipeptides, are known to inhibit the binding of endothelin to its receptor researchgate.netwikipedia.org. These examples highlight the capacity of depsipeptides and related natural products to engage with specific protein targets, suggesting that this compound may also exert its biological activities through such interactions, although its specific binding partners require further elucidation.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Structure-Activity Relationship (SAR) studies are fundamental in understanding how the chemical structure of a molecule correlates with its biological activity, guiding the design of new compounds with enhanced properties cymitquimica.comdrugdesign.org. For this compound and its analogues, initial comparative studies have provided valuable insights into their insecticidal activities.
A key study investigating cyclodepsipeptides from Isaria felina evaluated the insecticidal properties of this compound, Isariin C, and Isariin D against Galleria mellonella larvae. Interestingly, this compound was reported as inactive in this specific insecticidal assay nih.gov. In contrast, Isariin D demonstrated insecticidal activity, and Isariin C exhibited activity to a lesser extent against the same larvae nih.gov. This direct comparison suggests that subtle structural differences between this compound, C, and D are critical determinants of their insecticidal potency against Galleria mellonella.
Furthermore, Iso-isariin B, an analogue of this compound, has also been studied for its insecticidal properties. This cyclodepsipeptide fungal metabolite was found to induce mortality in Sitophilus adults, with an LD50 value of 10 µg/ml caymanchem.com. This finding indicates that while this compound itself may lack activity against certain insect species (e.g., Galleria mellonella), closely related analogues can possess significant insecticidal efficacy against others (e.g., Sitophilus adults).
Advanced Analytical Methodologies in Isariin B Research
High-Resolution Spectroscopic Techniques for Structural Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. researchgate.net For a complex cyclic peptide like Isariin (B1672194) B, one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information but are often insufficient due to severe signal overlap. Therefore, advanced two-dimensional (2D) NMR experiments are routinely employed to assemble the molecular puzzle. The structures of Isariin B analogues and other related cyclodepsipeptides have been successfully determined using extensive 2D-heteronuclear NMR experiments. researchgate.net
These experiments work by correlating nuclear spins through chemical bonds or through space, allowing chemists to piece together the amino acid and hydroxy acid residues and determine their sequence within the cyclic structure.
Key 2D NMR Experiments in this compound Analysis:
| Experiment | Information Provided |
|---|---|
| COSY (Correlation Spectroscopy) | Identifies protons that are coupled to each other, typically on adjacent carbons. This is crucial for mapping out the spin systems within each amino acid residue. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton directly to the carbon atom it is attached to, providing a clear map of C-H bonds. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Reveals correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting the individual amino acid fragments together, sequencing the peptide, and confirming the location of the ester linkage. |
| ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy) | Shows correlations between protons that are close to each other in space, regardless of whether they are bonded. This information is key to determining the 3D conformation of the cyclic peptide ring. |
While 3D NMR experiments are less commonly reported specifically for this compound, they are an invaluable extension for extremely complex molecules where 2D spectral overlap is still a problem. Techniques like HNCA, HN(CO)CA, HNCACB, and CBCA(CO)NH are standard in protein NMR and can be applied to complex depsipeptides to resolve ambiguities by adding a third frequency dimension, further separating overlapping signals.
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule with extremely high accuracy. researchgate.net Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) provide a measured mass accurate to within a few parts per million (ppm), allowing for the confident assignment of a unique molecular formula. acs.org This is a critical step in identifying a new compound or confirming the identity of a known one like this compound.
For cyclodepsipeptides, ESI-HRMS/MS (tandem mass spectrometry) is particularly valuable. researchgate.net It not only provides an accurate mass for the parent molecule (precursor ion) but also allows for controlled fragmentation. The resulting product ions can be analyzed to gain sequence information, as specific cleavages, such as at the ester bond, provide diagnostic fragments that help to confirm the arrangement of the constituent residues. researchgate.netresearchgate.net
HRMS Data for this compound:
| Parameter | Data |
|---|---|
| Molecular Formula | C₂₈H₄₉N₅O₇ |
| Monoisotopic Mass (Calculated) | 595.3632 Da |
| Observed Ion (e.g., [M+H]⁺) | 596.3710 m/z |
| Observed Ion (e.g., [M+Na]⁺) | 618.3529 m/z |
Hyphenated Chromatographic Techniques for Complex Mixture Analysis
This compound is typically produced by fungi as part of a complex mixture of related secondary metabolites. researchgate.net Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of spectrometry, are essential for analyzing these mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the analysis of non-volatile compounds like this compound in complex mixtures. researchgate.net The technique physically separates compounds in the liquid phase using High-Performance Liquid Chromatography (HPLC) before they are introduced into the mass spectrometer for detection. This approach allows for the rapid characterization of crude fungal extracts. researchgate.net
LC-tandem MS (LC-MS/MS) has been successfully used to detect Isariin A and iso-isariin B in fungal cultures. researchgate.netnih.gov By monitoring for the specific mass of this compound and its characteristic fragment ions, researchers can selectively and sensitively detect its presence even at low concentrations within a complex biological matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool for volatile and thermally stable compounds. However, this compound is a large, polar, and non-volatile cyclodepsipeptide, making it unsuitable for direct analysis by GC-MS. The high temperatures required for vaporization in the GC inlet would lead to its thermal degradation rather than volatilization. While chemical derivatization could theoretically be used to increase volatility, this process adds complexity and potential for artifacts. Therefore, LC-MS is the overwhelmingly preferred method for the analysis of this compound and related depsipeptides. acs.orgresearchgate.net
Chromatographic Separations of this compound and Related Metabolites
The isolation of pure this compound from a fungal culture for structural elucidation and biological testing requires robust chromatographic separation methods. Typically, a multi-step process is employed, starting with bulk separation and moving to high-resolution techniques.
A common strategy involves initial fractionation of the crude extract using silica gel column chromatography. researchgate.netdvo.ru Fractions containing the compounds of interest are then subjected to further purification using High-Performance Liquid Chromatography (HPLC), often in a reversed-phase mode. dvo.ru Reversed-phase HPLC separates molecules based on their hydrophobicity, making it highly effective for separating the various depsipeptides produced by a fungus, which often differ by only a single amino acid or modifications to the fatty acid side chain.
Typical HPLC Parameters for this compound Separation:
| Parameter | Description |
|---|---|
| Stationary Phase (Column) | Reversed-Phase C18 (Octadecylsilane) |
| Mobile Phase | A gradient of Water (A) and Acetonitrile or Methanol (B), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. |
| Detection | Photodiode Array (PDA) detector to monitor for the peptide bond absorbance (~210 nm) or Mass Spectrometry (MS). |
| Mode | Preparative or semi-preparative for isolation; analytical for purity assessment. |
This combination of chromatographic techniques is essential for obtaining this compound in high purity, a prerequisite for accurate spectroscopic analysis and further scientific investigation.
Chiral Chromatography for Enantiomeric and Diastereomeric Resolution
The stereochemistry of cyclic peptides like this compound plays a pivotal role in their biological activity. This compound contains multiple chiral centers, giving rise to the possibility of various stereoisomers, including enantiomers and diastereomers. Chiral chromatography is an indispensable tool for the separation and resolution of these stereoisomers, enabling researchers to study the biological properties of each isomer individually.
High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is the most common and effective technique for the enantiomeric and diastereomeric resolution of chiral compounds. The separation mechanism relies on the differential interactions between the stereoisomers of the analyte and the chiral selector immobilized on the stationary phase, leading to the formation of transient diastereomeric complexes with different binding affinities. youtube.com
For cyclic peptides such as this compound, polysaccharide-based CSPs, like those derived from cellulose and amylose, have demonstrated broad applicability. These CSPs, often coated or immobilized on a silica support, offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure. sigmaaldrich.com The choice of the specific CSP and the mobile phase composition are critical for achieving optimal separation.
The development of a chiral separation method for this compound would typically involve screening a variety of CSPs and mobile phase systems. Normal-phase chromatography, using eluents such as hexane/alcohol mixtures, or reversed-phase chromatography, with aqueous-organic mobile phases, can be explored. The selection is guided by the physicochemical properties of this compound and the nature of the CSP.
Table 1: Representative Chiral HPLC Parameters for the Resolution of this compound Stereoisomers
| Parameter | Condition 1 | Condition 2 |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Column Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) | Acetonitrile / Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Temperature | 25°C | 30°C |
| Expected Outcome | Baseline resolution of diastereomers | Separation of enantiomeric pairs |
This table presents hypothetical data based on typical chiral separation methods for similar cyclic peptides.
Preparative Chromatography for Isolation and Purification
The isolation of this compound from its natural source, typically a fungal broth, or its purification from a synthetic reaction mixture, requires robust and scalable chromatographic techniques. Preparative high-performance liquid chromatography (prep-HPLC) is the method of choice for obtaining high-purity this compound for subsequent biological and chemical studies. nih.govspringernature.com
The process of developing a preparative HPLC method begins with the optimization of the separation at an analytical scale. agilent.com This involves selecting a suitable stationary phase, typically a reversed-phase C18 or C8 column, and optimizing the mobile phase composition to achieve good resolution of this compound from other components in the mixture. Gradient elution is often employed to effectively separate compounds with a wide range of polarities. springernature.com
Once a satisfactory analytical separation is achieved, the method is scaled up to a preparative scale. agilent.com This involves using a larger diameter column packed with the same stationary phase material and adjusting the flow rate and sample loading to accommodate the larger scale. The goal is to maximize throughput while maintaining the required purity of the isolated this compound. agilent.com
A typical workflow for the preparative HPLC purification of this compound would involve:
Crude Extract Preparation: The fungal fermentation broth is extracted with an organic solvent, and the resulting crude extract is concentrated.
Analytical Method Development: A reversed-phase HPLC method is developed to separate this compound from other metabolites in the crude extract.
Method Scale-Up: The analytical method is scaled up to a preparative HPLC system with a larger column. The injection volume and flow rate are increased proportionally.
Fraction Collection: The eluent is monitored by a UV detector, and the fraction containing this compound is collected.
Purity Analysis: The purity of the collected fraction is assessed by analytical HPLC. Further purification steps, such as re-chromatography under different conditions, may be necessary to achieve the desired purity.
Table 2: Example of a Preparative HPLC Method for this compound Purification
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B over 30 min | 5-95% B over 45 min |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Injection Volume | 20 µL | 500 µL |
| Detection | UV at 210 nm | UV at 210 nm |
| Sample Loading | ~1 mg | ~50 mg |
This table illustrates a representative scale-up from an analytical to a preparative HPLC method for the purification of a natural product like this compound.
Bioanalytical Method Development for this compound Detection in Complex Matrices
To understand the pharmacokinetic and pharmacodynamic properties of this compound, it is essential to develop sensitive and selective bioanalytical methods for its quantification in complex biological matrices such as plasma, urine, and tissue homogenates. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical applications due to its high sensitivity, specificity, and wide dynamic range. nih.gov
The development of a robust LC-MS/MS method for this compound involves several key steps:
Sample Preparation: The primary goal of sample preparation is to extract this compound from the biological matrix and remove interfering substances such as proteins and phospholipids. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the physicochemical properties of this compound and the nature of the biological matrix. For a cyclic peptide like this compound, SPE often provides the cleanest extracts.
Chromatographic Separation: A rapid and efficient HPLC or ultra-high-performance liquid chromatography (UHPLC) method is developed to separate this compound from endogenous matrix components and any potential metabolites. A reversed-phase C18 column with a fast gradient elution is typically used to minimize the analysis time.
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated or sodiated molecule of this compound) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This highly selective detection method minimizes interferences and provides excellent sensitivity.
Method Validation: The developed method must be rigorously validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability. Validation parameters include linearity, lower limit of quantification (LLOQ), accuracy, precision (intra- and inter-day), matrix effect, recovery, and stability under various storage and handling conditions.
Table 3: Representative Parameters for a Validated LC-MS/MS Method for this compound in Human Plasma
| Parameter | Details |
| Sample Preparation | Solid-Phase Extraction (SPE) with a C18 cartridge |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | [M+H]+ → Product Ion (specific m/z values would be determined experimentally) |
| Linear Range | 1 - 1000 ng/mL |
| LLOQ | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%Bias) | ± 15% |
| Extraction Recovery | > 85% |
This table provides plausible validation data for a bioanalytical method for this compound, based on typical performance characteristics of LC-MS/MS assays for similar analytes in biological matrices.
Future Research Directions and Unanswered Questions in Isariin B Studies
Exploration of Untapped Biosynthetic Potential from Novel Fungal Sources
Isariin (B1672194) B is a natural product derived from fungal metabolism, specifically from Isaria felina medchemexpress.com. The broader class of cyclodepsipeptides, to which Isariin B belongs, is known to be produced by a diverse range of fungal genera, including Acremonium, Alternaria, Aspergillus, Beauveria, Fusarium, Metarhizium, Penicillium, and Rosellina semanticscholar.orgmdpi.com. This extensive fungal diversity suggests a vast, largely untapped reservoir for discovering novel this compound analogs or even structurally distinct compounds with similar or enhanced bioactivities.
Future research should focus on systematic bioprospecting of underexplored ecological niches, such as marine environments, extreme habitats, and endophytic fungi, for new strains of Isaria felina or other fungal species capable of producing this compound or related cyclodepsipeptides. Advanced high-throughput screening methodologies, coupled with dereplication strategies (e.g., LC-MS/MS-based molecular networking), could expedite the identification of promising new producers and novel variants. Furthermore, genetic and genomic analyses of newly isolated fungal strains could reveal novel biosynthetic gene clusters (BGCs) that encode the enzymatic machinery for this compound synthesis. Currently, the complete biosynthetic gene clusters for isariins have not been fully elucidated researchgate.net. Understanding these BGCs would open avenues for synthetic biology approaches, allowing for the heterologous expression and combinatorial biosynthesis of this compound and its derivatives in more amenable host organisms, potentially leading to improved yields and structural diversification.
Comprehensive Elucidation of Detailed Mechanistic Pathways of this compound Biological Actions
While this compound has been reported to possess antimalarial and insecticidal activities medchemexpress.comcaymanchem.com, the precise molecular and cellular mechanisms underlying these effects are not yet fully understood. A significant area for future research involves the comprehensive elucidation of this compound's detailed mechanistic pathways. This includes identifying its direct molecular targets within pathogenic organisms (e.g., Plasmodium falciparum for antimalarial activity, or insect physiological targets for insecticidal activity).
Research should employ a multidisciplinary approach, integrating biochemical, cell biological, and structural biology techniques. This could involve affinity-based proteomics for target identification, enzyme kinetics studies to characterize interactions with specific proteins, and structural determination of this compound-target complexes using techniques like X-ray crystallography or cryo-electron microscopy. Furthermore, cellular assays could investigate its effects on critical cellular processes, such as membrane integrity, protein synthesis, nucleic acid replication, or specific signaling pathways. Comparative studies with known antimalarial or insecticidal agents could also provide insights into shared or unique mechanisms of action. A deeper understanding of these mechanisms is paramount for rational drug design and for predicting potential off-target effects, thereby accelerating the development of this compound-inspired therapeutic or agrochemical agents.
Rational Design and Development of this compound-Inspired Compounds for Targeted Applications
The cyclodepsipeptide scaffold of this compound offers a versatile platform for chemical modification and the development of novel compounds with enhanced properties medchemexpress.comfrontiersin.org. Future research should focus on the rational design and development of this compound-inspired compounds for targeted applications. This involves extensive structure-activity relationship (SAR) studies to identify key pharmacophores responsible for its biological activities.
Integration of Systems Biology and Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research
To gain a holistic understanding of this compound's effects and its biosynthetic pathways, the integration of systems biology and "omics" technologies is essential. These high-throughput approaches allow for the comprehensive analysis of biological systems at different molecular levels nih.govconesalab.org.
Metabolomics: This can be employed to profile the metabolic changes induced by this compound in target organisms or host cells, providing insights into affected metabolic pathways and potential biomarkers of its activity medcraveonline.com. Conversely, metabolomics can also be used to understand the metabolic flux within fungal producers, optimizing conditions for this compound biosynthesis.
Proteomics: Proteomic studies can identify proteins whose expression levels or post-translational modifications are altered in response to this compound treatment, further pinpointing its cellular targets and downstream signaling pathways nih.gov. For fungal producers, proteomics can reveal the enzymes involved in the biosynthetic pathway and regulatory mechanisms.
Transcriptomics: While not explicitly listed in the prompt's example, transcriptomics (gene expression profiling) would complement metabolomics and proteomics by revealing changes in gene expression that precede or accompany metabolic and proteomic alterations, offering insights into regulatory networks nih.govmedcraveonline.com.
The integration of these multi-omics datasets, using advanced bioinformatics and computational tools, will enable the construction of comprehensive network models that depict the complex interactions between this compound and biological systems. This systems-level perspective is crucial for uncovering novel mechanisms, identifying resistance pathways, and guiding the development of combination therapies or strategies to enhance this compound's efficacy.
Investigations into the Environmental and Ecological Impact of this compound Production and Application
As with any bioactive compound, particularly those with potential for large-scale production or application (e.g., as pesticides or pharmaceuticals), it is imperative to investigate the environmental and ecological impact of this compound. This area of future research is critical for ensuring sustainable development and responsible deployment.
Q & A
Basic Research Questions
Q. How should researchers design experiments to characterize the physicochemical properties and purity of Isariin B?
- Methodological Answer :
- Use spectroscopic techniques (e.g., NMR, FT-IR, mass spectrometry) to confirm structural identity. For purity, employ HPLC with validated protocols and report retention times, peak areas, and calibration curves.
- Follow guidelines for new compounds: provide full synthetic pathways, spectral data, and purity ≥95% (unless justified otherwise) .
- Example Data Table :
| Property | Method | Results | Purity Assessment |
|---|---|---|---|
| Molecular Weight | Mass Spectrometry | 452.3 g/mol | HPLC: 97.5% |
| Solubility | Dynamic Light Scattering | 2.1 mg/mL in PBS | N/A |
Q. What frameworks ensure a well-structured research question on this compound's mechanisms of action?
- Methodological Answer :
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate scope and impact .
- Refine questions iteratively: Start broadly (e.g., "How does this compound inhibit Enzyme X?") and narrow using pilot data (e.g., "Does this compound's hydroxyl group mediate binding to Enzyme X's active site?") .
Q. How to systematically identify and evaluate existing studies on this compound's pharmacological activities?
- Methodological Answer :
- Use databases (PubMed, SciFinder) with Boolean operators:
("this compound" OR "Compound [CAS]") AND ("pharmacokinetics" OR "bioactivity"). - Define inclusion criteria (e.g., peer-reviewed studies from 2010–2025) and exclude non-QSAR models or non-peer-reviewed sources .
Advanced Research Questions
Q. What methodologies resolve discrepancies in this compound's reported efficacy across studies?
- Methodological Answer :
- Conduct sensitivity analysis to identify variables (e.g., dosage, cell lines) driving contradictions .
- Apply false discovery rate (FDR) control (e.g., Benjamini-Hochberg procedure) to adjust for multiple hypothesis testing in large datasets .
Q. Which advanced statistical techniques analyze high-dimensional data in this compound research?
- Methodological Answer :
- Use Lasso regression to select key predictors from omics data (e.g., transcriptomic profiles affected by this compound) while minimizing overfitting .
- Pair with principal component analysis (PCA) to reduce dimensionality and visualize dose-response clusters .
Q. How to integrate primary experimental findings with existing literature on this compound?
- Methodological Answer :
- Perform meta-analysis to quantify effect sizes across studies (e.g., IC50 values against Target Y) using fixed/random-effects models .
- Triangulate Compare in vitro results with clinical trial outcomes, noting confounding factors (e.g., bioavailability differences) .
Ethical and Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
